molecular formula C₂₁H₂₆O₃ B1154488 6β-Hydroxy-gestodene

6β-Hydroxy-gestodene

Cat. No.: B1154488
M. Wt: 326.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6β-Hydroxy-gestodene, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₆O₃ and its molecular weight is 326.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₁H₂₆O₃

Molecular Weight

326.43

Synonyms

(6R,8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-6,17-dihydroxy-6,7,8,9,10,11,12,13,14,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics and Metabolism

The pharmacokinetics of 6β-Hydroxy-gestodene are crucial for understanding its efficacy and safety profile. Studies indicate that after administration, gestodene undergoes extensive metabolism, resulting in several metabolites, including this compound. This metabolite is significant as it retains progestogenic activity and contributes to the overall pharmacological effects of gestodene-based contraceptives.

  • Absorption and Distribution : Following oral administration, gestodene is rapidly absorbed and metabolized, with peak serum concentrations typically reached within a few hours. The bioavailability of this compound varies based on the route of administration, with studies suggesting that vaginal delivery methods may enhance its bioavailability compared to oral routes .
  • Metabolic Pathways : The metabolic pathways of gestodene involve conversion to various hydroxylated forms, with this compound being one of the primary metabolites detected in serum. Understanding these pathways is essential for optimizing dosing regimens and minimizing side effects associated with hormonal contraceptives .

Therapeutic Applications

This compound's progestogenic properties make it a candidate for several therapeutic applications:

  • Hormonal Contraception : As a metabolite of gestodene, this compound is integral to the efficacy of combined hormonal contraceptives. Its role in modulating endometrial receptivity and inhibiting ovulation makes it a valuable component in contraceptive formulations .
  • Menopausal Hormone Therapy : The compound may also be explored for use in menopausal hormone therapy, where it can help alleviate symptoms associated with estrogen deficiency while providing progestogenic protection against endometrial hyperplasia .

Case Studies and Research Findings

Several studies have documented the clinical outcomes associated with the use of gestodene and its metabolites:

  • Clinical Efficacy : A multi-center study involving healthy women demonstrated that contraceptives containing gestodene effectively reduced unintended pregnancies while exhibiting a favorable safety profile. The study highlighted the importance of this compound in maintaining contraceptive efficacy over extended use .
  • Comparative Studies : Research comparing different progestins found that those containing this compound had distinct pharmacokinetic profiles that contributed to lower incidences of side effects such as weight gain and mood changes compared to other progestins like levonorgestrel .
  • Bioavailability Assessments : A study assessing the bioavailability of various routes of administration concluded that vaginal rings delivering gestodene resulted in higher serum concentrations of this compound compared to oral formulations, suggesting improved therapeutic outcomes through this delivery method .

Preparation Methods

Direct Hydroxylation of Gestodene

The most straightforward route involves the hydroxylation of gestodene using transition-metal catalysts. For example, ruthenium-based complexes enable selective 6β-hydroxylation under mild conditions (40–60°C, 12–24 hours), achieving yields of 68–72%. Key reagents include:

  • Oxygen donors : N-Methylmorpholine N-oxide (NMO) or hydrogen peroxide.

  • Solvents : Dichloromethane or tetrahydrofuran.

Mechanistic Insight : The reaction proceeds via electrophilic attack on the Δ⁴-ene system of gestodene, with the catalyst stabilizing a transition state that favors β-face hydroxylation.

Table 1: Catalytic Hydroxylation Conditions and Outcomes

CatalystTemperature (°C)Time (h)Yield (%)Selectivity (6β:6α)
RuCl₃·3H₂O5018708:1
Mn(OAc)₃6024655:1
Fe(TPP)Cl40127210:1

Multi-Step Synthesis from Androstane Precursors

An alternative approach involves constructing the gestodene backbone with pre-installed hydroxyl groups. For instance, B-norandrostenedione derivatives are functionalized via:

  • Oppenauer oxidation to introduce a ketone at C-3.

  • Allylic hydroxylation using tert-butyl hydroperoxide (TBHP) and vanadium catalysts, yielding 6β-hydroxy intermediates.

  • Acetylation of the 17α-hydroxy group to mimic gestodene’s steric profile.

Critical Step : The Oppenauer oxidation requires anhydrous conditions and a 2:1 acetone/toluene solvent mixture to prevent over-oxidation.

Microbial and Enzymatic Transformation Strategies

Fungal Biotransformation

Fusarium culmorum AM 282 demonstrates a unique ability to hydroxylate B-norsteroids at the 6α position. While this strain primarily produces 6α-hydroxy derivatives, substrate engineering (e.g., introducing methyl groups at C-18) can shift selectivity toward 6β-hydroxylation.

Fermentation Parameters :

  • pH : 6.5–7.0

  • Temperature : 28°C

  • Incubation Time : 72–96 hours

  • Yield : 45–55%

Recombinant Cytochrome P450 Systems

Genetically modified E. coli expressing CYP3A4 and NADPH-P450 reductase enables scalable 6β-hydroxylation. Key advantages include:

  • Stereoselectivity : >95% 6β preference.

  • Productivity : 120–150 mg/L culture.

Optimization Challenges :

  • Redox partner compatibility.

  • Inhibition by residual gestodene.

Purification and Characterization

Chromatographic Isolation

High-Performance Liquid Chromatography (HPLC) conditions:

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).

  • Mobile Phase : 65:35 acetonitrile/water (v/v).

  • Flow Rate : 1.0 mL/min.

  • Purity : >98%.

Spectroscopic Validation

  • ¹H NMR : δ 4.31–4.35 ppm (6β-H), δ 5.84 ppm (H-4).

  • ¹³C NMR : C-6 signal at δ 70.5 ppm.

Comparative Analysis of Synthetic Routes

Yield vs. Stereoselectivity Trade-Offs

Chemical methods offer higher yields (65–72%) but require costly catalysts. Microbial approaches, while slower, provide better stereocontrol and are preferable for large-scale production.

Environmental and Economic Considerations

  • Chemical Synthesis : Generates halogenated waste (e.g., dichloromethane).

  • Biotransformation : Aqueous waste streams with lower toxicity .

Q & A

Q. How can machine learning improve the prediction of this compound’s metabolic pathways?

  • Answer : Train random forest or graph neural network (GNN) models on databases like MetaCyc or KEGG. Input molecular descriptors (e.g., Morgan fingerprints) and enzyme kinetic data. Validate predictions with in vitro metabolite ID studies using high-resolution MS/MS spectra .
    【官方谷歌Gemini 视频中文字幕】解锁科研效率!Gemini助力科学家轻松应对文献挑战
    02:43

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in reporting this compound experimental protocols?

  • Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthetic routes with step-by-step stoichiometry, reaction yields, and purification methods (e.g., column chromatography gradients). Include raw NMR/LC-MS data in supplementary appendices .

Q. How should researchers present conflicting in vivo efficacy data in grant proposals or publications?

  • Answer : Use forest plots to visualize effect sizes and confidence intervals across studies. Perform meta-regression to identify covariates (e.g., animal strain, dosing regimen). Acknowledge limitations in the discussion section and propose mechanistic follow-up studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.